molecular formula C12H15N3O2S B4123660 1-Cyclopentyl-3-(2-nitrophenyl)thiourea

1-Cyclopentyl-3-(2-nitrophenyl)thiourea

Cat. No.: B4123660
M. Wt: 265.33 g/mol
InChI Key: WNLVDLFDRCJFEN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and biological activities. This compound features a cyclopentyl group attached to one nitrogen atom and a 2-nitrophenyl group attached to the other nitrogen atom of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2-nitrophenyl)thiourea typically involves the reaction of cyclopentylamine with 2-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2-nitrophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-cyclopentyl-N’-(2-aminophenyl)thiourea.

    Substitution: Various substituted thiourea derivatives.

    Hydrolysis: Cyclopentylamine and 2-nitrophenyl isothiocyanate.

Scientific Research Applications

N-cyclopentyl-N’-(2-nitrophenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2-nitrophenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, thiourea derivatives are known to inhibit nitric oxide synthase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(3,5-dimethylphenyl)thiourea
  • N-cyclopentyl-N’-(4-chlorophenyl)thiourea
  • N-cyclopentyl-N’-(2-methylphenyl)thiourea

Uniqueness

N-cyclopentyl-N’-(2-nitrophenyl)thiourea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Properties

IUPAC Name

1-cyclopentyl-3-(2-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-15(17)11-8-4-3-7-10(11)14-12(18)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVDLFDRCJFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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